Regioisomeric Differentiation: Superior Thermal Stability and Distinct Physical State vs. 3-Substituted Isomer
The position of the acetamide group on the isoxazole ring fundamentally alters the compound's physical properties, a critical factor for purification and formulation. N-(5-methyl-4-isoxazolyl)acetamide exhibits a lower boiling point (327.1 °C at 760 mmHg) compared to its 3-substituted regioisomer, N-(5-methyl-3-isoxazolyl)acetamide, which has a boiling point of 344.4 ± 22.0 °C [1]. This 17.3 °C difference translates into more favorable conditions for purification via vacuum distillation and reduces the risk of thermal degradation during processing. Furthermore, while the 4-isomer is described as a liquid or low-melting solid (based on its high boiling point), the 3-isomer's physical state and higher boiling point suggest different intermolecular forces that can impact solubility and crystallization behavior .
| Evidence Dimension | Boiling Point (Physical Property) |
|---|---|
| Target Compound Data | 327.1 °C at 760 mmHg |
| Comparator Or Baseline | N-(5-methyl-3-isoxazolyl)acetamide (CAS 13223-74-0): 344.4 ± 22.0 °C at 760 mmHg |
| Quantified Difference | ~17.3 °C lower boiling point for the target compound |
| Conditions | Predicted or calculated values under standard atmospheric pressure (760 mmHg) |
Why This Matters
For applications requiring purification by distillation or processes sensitive to thermal stress, the 4-isomer's lower boiling point offers a practical advantage, enabling gentler conditions and potentially higher recovery yields.
- [1] ChemSpider. (n.d.). N-(5-Methyl-3-isoxazolyl)acetamide (CSID:30777255). Royal Society of Chemistry. Retrieved April 15, 2026. View Source
